molecular formula C15H16N2O B2893907 4-amino-N-(2,4-dimethylphenyl)benzamide CAS No. 97042-49-4

4-amino-N-(2,4-dimethylphenyl)benzamide

Cat. No. B2893907
CAS RN: 97042-49-4
M. Wt: 240.306
InChI Key: COHBFYZYNSVTOK-UHFFFAOYSA-N
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Description

4-Amino-N-(2,4-dimethylphenyl)benzamide is a biochemical compound used for proteomics research . It has a molecular formula of C15H16N2O and a molecular weight of 240.30 .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(2,4-dimethylphenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a 2,4-dimethylphenyl group attached to the nitrogen of the amide group .


Physical And Chemical Properties Analysis

4-Amino-N-(2,4-dimethylphenyl)benzamide has a molecular weight of 240.30 and a molecular formula of C15H16N2O .

Scientific Research Applications

Proteomics Research

4-amino-N-(2,4-dimethylphenyl)benzamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to probe protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Antibacterial Activity

The compound has been studied for its antibacterial properties. It can be synthesized into complexes that show potential in inhibiting bacterial growth, which is crucial for developing new antibiotics and addressing antibiotic resistance .

Computational Chemistry

In computational studies, 4-amino-N-(2,4-dimethylphenyl)benzamide serves as a model compound for density functional theory (DFT) calculations. These studies help predict the electronic structure and reactivity of the molecule, providing insights into its potential interactions with biological targets .

Cancer Research

There is interest in the compound’s application in cancer research due to its potential to inhibit protein kinases involved in tumor growth and angiogenesis. This could lead to the development of new therapeutic agents for cancer treatment.

Pharmacokinetics

The metabolism, disposition, and pharmacokinetics of related benzamide derivatives have been extensively studied in animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of potential pharmaceuticals .

Anticonvulsant Properties

Some benzamide derivatives, including those similar to 4-amino-N-(2,4-dimethylphenyl)benzamide , have been investigated for their anticonvulsant properties. This research is significant for the development of new treatments for epilepsy and other seizure disorders .

properties

IUPAC Name

4-amino-N-(2,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHBFYZYNSVTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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